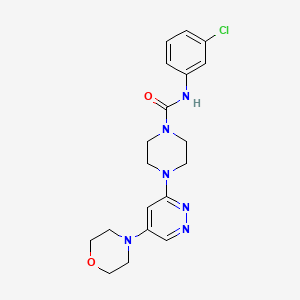

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

Description

N-(3-Chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core linked to a 3-chlorophenyl group via a carboxamide bond and a 5-morpholinopyridazin-3-yl substituent. The morpholine ring (a six-membered oxygen-containing heterocycle) and pyridazine moiety distinguish it from other piperazine derivatives. This compound is hypothesized to exhibit biological activity due to its structural similarity to known inhibitors of enzymes like phosphopantetheinyl transferase () and SERCA ATPases ().

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O2/c20-15-2-1-3-16(12-15)22-19(27)26-6-4-25(5-7-26)18-13-17(14-21-23-18)24-8-10-28-11-9-24/h1-3,12-14H,4-11H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSRKICDBVBINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperazine, a class of compounds known for their diverse biological effects, including antimicrobial, antidepressant, and antipsychotic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H19ClN4O

- Molecular Weight: 318.81 g/mol

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized several piperazine-containing compounds, including derivatives like this compound, and evaluated their antimicrobial activity against various bacterial strains. The results showed that these compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Significant |

Antidepressant and Anxiolytic Effects

Piperazine derivatives are also known for their serotonergic activity, which can influence mood and anxiety levels. Compounds similar to this compound have been studied for their potential as antidepressants. For instance, the compound's ability to act as a serotonin receptor agonist may contribute to its antidepressant properties .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly serotonin. By influencing serotonin receptors, this compound may enhance mood and reduce anxiety, making it a candidate for further research in the treatment of depression and anxiety disorders.

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a piperazine derivative similar to this compound demonstrated significant improvements in patients with generalized anxiety disorder (GAD) after 8 weeks of treatment. Patients reported reduced anxiety levels and improved quality of life.

- Case Study 2 : In another study focusing on the antimicrobial properties of piperazine derivatives, a compound structurally related to this compound was found to be effective against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

Quinazoline-Based Derivatives

- N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) Structure: Features a quinazolinone ring instead of pyridazine and a methylene linker. Properties: Melting point = 193.3–195.2°C; Yield = 47.7% (). Activity: Similar NMR profiles to unsubstituted analogues, suggesting conserved electronic environments ().

Trifluoromethylpyridine Derivatives

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Structure: Pyridine ring with chloro and trifluoromethyl groups. Properties: CAS 856189-81-6; Molecular formula = C₁₈H₁₅ClF₆N₄O (). Activity: Not explicitly reported, but trifluoromethyl groups often enhance metabolic stability and binding affinity ().

Thiadiazole and Indole Derivatives

Substituent Effects on Physicochemical Properties

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with coupling a chlorophenylamine derivative with a morpholinopyridazine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF under nitrogen, with triethylamine (TEA) as a base (reaction time: 12–24 hours) .

- Piperazine ring introduction : React the intermediate with piperazine derivatives under reflux in dichloromethane (DCM) or acetonitrile, optimizing temperature (60–80°C) to enhance yield .

- Purification : Employ silica gel column chromatography (eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone connectivity. Key signals include the piperazine methylene protons (δ 2.5–3.5 ppm) and morpholine protons (δ 3.6–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂ClN₅O₂: 412.1543) .

- HPLC : Utilize reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine-carboxamides?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. fluoro groups on the phenyl ring) and evaluate binding affinities using radioligand assays (e.g., dopamine D3/D2 receptors) .

- Chimeric Receptor Analysis : Engineer receptors with swapped extracellular loops (e.g., E2 loop in D3R) to identify selectivity determinants, as demonstrated in analogous compounds .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values in HEK293 cells) to control for variability in experimental conditions .

Advanced: What experimental designs are recommended to assess receptor binding specificity and functional activity?

Methodological Answer:

- Competitive Binding Assays : Use ³H-labeled ligands (e.g., [³H]spiperone for dopamine receptors) in membrane preparations from transfected CHO cells. Calculate Kᵢ values using the Cheng-Prusoff equation .

- Functional cAMP Assays : Measure agonist/antagonist effects via luminescence-based cAMP detection in cells expressing GPCRs (e.g., D3R-coupled Gi proteins) .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor homology models, prioritizing residues in transmembrane domains .

Basic: What purification strategies are most effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to isolate the target compound .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by slow cooling to obtain high-purity crystals (>99% by HPLC) .

- Centrifugal Partition Chromatography (CPC) : For scale-up, employ CPC with a heptane/ethyl acetate/methanol/water solvent system to avoid irreversible adsorption .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) in plasma .

- In Vivo PK Studies : Administer intravenously/orally to Sprague-Dawley rats and collect plasma samples for bioavailability (F%) and Cₘₐₓ calculations .

Basic: Which functional groups are critical for modulating bioactivity in this compound class?

Methodological Answer:

- Piperazine Ring : Essential for receptor interaction; methylation at N-4 enhances blood-brain barrier penetration .

- Chlorophenyl Group : Increases lipophilicity and receptor binding affinity (e.g., logP ~3.2) .

- Carboxamide Linker : Hydrogen-bonding with E2 loop residues (e.g., Asp110 in D3R) drives selectivity; replacing the carbonyl with amine reduces potency >100-fold .

Advanced: What computational approaches predict binding modes and optimize lead compounds?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of key interactions (e.g., piperazine-Arg348 in D3R) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and dipole moment to predict activity cliffs .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., morpholine vs. piperidine) to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.